![molecular formula C17H25N3O B220850 Cambridge id 6103114](/img/structure/B220850.png)
Cambridge id 6103114
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6103114 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic molecule that has been developed using a synthesis method that involves the use of various chemical reactions. It has been found to have several biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of Cambridge id 6103114 involves the modulation of cellular signaling pathways. This compound has been found to interact with specific proteins and enzymes, which can alter the activity of these pathways. By modulating these pathways, this compound can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
Cambridge id 6103114 has several biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, which can affect cellular metabolism. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cambridge id 6103114 in lab experiments is its specificity. This compound has been shown to interact with specific proteins and enzymes, which can provide valuable insights into how these molecules function. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage levels for this compound.
Zukünftige Richtungen
There are several potential future directions for research involving Cambridge id 6103114. One area of research involves the development of new drugs that target specific signaling pathways. Additionally, this compound may have potential applications in the treatment of certain diseases, such as cancer and inflammation. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Conclusion:
Cambridge id 6103114 is a promising compound that has several potential applications in scientific research. Its ability to modulate cellular signaling pathways makes it a valuable tool for studying cellular function and disease. While further research is needed to fully understand the potential of this compound, it has already shown promise in several areas of research.
Synthesemethoden
The synthesis method used to create Cambridge id 6103114 involves the use of several chemical reactions. The process starts with the synthesis of a key intermediate, which is then used to create the final product. The intermediate is synthesized through a reaction between two different chemicals, while the final product is obtained through a series of additional reactions.
Wissenschaftliche Forschungsanwendungen
Cambridge id 6103114 has several potential applications in scientific research. One of the most promising areas of research involves the study of cellular signaling pathways. This compound has been found to modulate the activity of certain signaling pathways, which can provide valuable insights into how these pathways function. Additionally, this compound has been shown to have potential applications in the study of cancer and other diseases.
Eigenschaften
Produktname |
Cambridge id 6103114 |
---|---|
Molekularformel |
C17H25N3O |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N3O/c21-16(19-2-1-4-20-5-3-18-12-20)17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H,19,21) |
InChI-Schlüssel |
LFJXKBKKKJWMGD-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.